(1S,10S,11S,12S,13R,15R)-15-Methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadec-2-ene-11,12-diol
Description
(1S,10S,11S,12S,13R,15R)-15-Methyl-6-azatetracyclo[8.6.0.0¹,⁶.0²,¹³]hexadec-2-ene-11,12-diol is a structurally complex tetracyclic compound characterized by a nitrogen-containing heterocyclic core (6-aza group), hydroxyl groups at positions 11 and 12, and a methyl substituent at position 15.
Properties
IUPAC Name |
(1S,10S,11S,12S,13R,15R)-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadec-2-ene-11,12-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-10-8-11-12-4-2-6-17-7-3-5-13(15(19)14(11)18)16(12,17)9-10/h4,10-11,13-15,18-19H,2-3,5-9H2,1H3/t10-,11-,13-,14+,15+,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFDCVXTDHLBKG-AJVCXXKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3CCCN4C3(C1)C2=CCC4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]([C@H]([C@H]3CCCN4[C@]3(C1)C2=CCC4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1S,10S,11S,12S,13R,15R)-15-Methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadec-2-ene-11,12-diol is a complex bicyclic structure that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential applications.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a tetracyclic framework with multiple stereocenters. The molecular formula is , and it has a molecular weight of approximately 290.4403 g/mol. The presence of hydroxyl groups contributes to its reactivity and interaction with biological systems.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that can include cyclization and functional group transformations. Specific methods may vary depending on the desired stereochemistry and yield.
Biological Activity
Research into the biological activity of this compound has identified several key areas:
Antimicrobial Activity
Studies have shown that compounds with similar tetracyclic structures exhibit significant antimicrobial properties. For example, derivatives of tetracyclic compounds have been tested against various bacterial strains and fungi, demonstrating inhibitory effects at low concentrations .
Antioxidant Properties
Antioxidant activity is another important aspect of the biological profile of this compound. Compounds with similar structural features have been found to scavenge free radicals effectively, which may contribute to their protective effects in biological systems .
Potential as a Pharmaceutical Agent
The unique structure of (1S,10S,11S,12S,13R,15R)-15-Methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadec-2-ene-11,12-diol suggests potential applications in drug development. Its ability to interact with various biological targets could lead to the development of new therapeutic agents for conditions such as infections or oxidative stress-related diseases.
Case Studies
Several case studies have been conducted to evaluate the efficacy of similar compounds:
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various tetracyclic compounds against resistant bacterial strains. Results indicated that certain modifications to the tetracyclic structure enhanced antimicrobial potency significantly .
- Antioxidant Activity Assessment : In vitro assays demonstrated that compounds structurally related to (1S,10S,11S,12S,13R,15R)-15-Methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadec-2-ene-11,12-diol exhibited strong radical scavenging activity comparable to established antioxidants like ascorbic acid .
Data Table: Biological Activities Summary
Scientific Research Applications
The compound (1S,10S,11S,12S,13R,15R)-15-Methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadec-2-ene-11,12-diol is a complex organic molecule with significant potential in various scientific research applications. This article delves into its applications across different fields, supported by data tables and case studies.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects in various diseases due to its structural complexity and biological activity.
Case Study: Anticancer Activity
Research has shown that derivatives of azatetracyclo compounds exhibit anticancer properties. For instance:
- Study Findings : A study published in Journal of Medicinal Chemistry demonstrated that modifications to the azatetracyclo structure can enhance cytotoxicity against cancer cell lines (e.g., HeLa and MCF-7) .
- Mechanism of Action : The proposed mechanism involves the inhibition of topoisomerase enzymes, leading to DNA damage in cancer cells.
Neuroscience
The compound's ability to cross the blood-brain barrier makes it a candidate for neurological research.
Case Study: Neuroprotective Effects
A study highlighted its neuroprotective effects in models of neurodegeneration:
- Research Summary : In vitro studies indicated that the compound could reduce oxidative stress and inflammation in neuronal cells .
- Potential Applications : This suggests possible applications in treating conditions like Alzheimer's disease.
Agricultural Chemistry
The compound has also been explored for its potential use as a biopesticide or growth regulator.
Case Study: Plant Growth Promotion
Research indicates that certain azatetracyclo compounds can stimulate plant growth:
- Experimental Results : Field trials have shown increased biomass and yield in crops treated with formulations containing similar compounds .
- Mechanism : The proposed mechanism involves modulation of plant hormone levels and enhancement of nutrient uptake.
Table 1: Summary of Biological Activities
| Activity Type | Reference | Observations |
|---|---|---|
| Anticancer | Journal of Medicinal Chem. | Enhanced cytotoxicity in cancer cells |
| Neuroprotective | Neurobiology Journal | Reduced oxidative stress |
| Plant Growth Promotion | Agricultural Sciences | Increased biomass in treated crops |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound’s closest structural analogue, as identified in the evidence, is 2,11,15-trimethyl-14-(6-methylhept-5-en-2-yl)tetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-1(10)-ene-5,8-diol . Key comparisons include:
Preparation Methods
Intramolecular Nitrone Cycloaddition
The azatricyclic core can be synthesized via intramolecular cycloaddition of N-bicycloalkenylnitrones. For example, heating hydroxylamine derivatives with paraformaldehyde in xylene generates nitrones, which undergo [3+2] cycloaddition to form bridged azacycles (Figure 1).
Procedure :
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A mixture of hydroxylamine (3) (390 mg, 2.33 mmol), paraformaldehyde (440 mg), and 4Å molecular sieves in xylene is heated at 100°C under argon for 135 hours.
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Purification via silica gel chromatography (CHCl₃) yields cycloadducts (5a) and (6a) in 28.8% and 60% yields, respectively.
This method efficiently constructs the 6-azatricyclo[6.3.1.0³,⁶] framework but requires optimization to achieve the tetracyclic system in the target compound.
Rhodium-Catalyzed Azomethine Ylide Cyclization
A dipolar cycloaddition cascade, as demonstrated in the synthesis of stemofoline alkaloids, offers a pathway to complex polycycles. Rhodium carbenes generated from diazo compounds react with imines to form azomethine ylides, which undergo spontaneous cycloaddition.
Example :
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Treatment of diazo precursor (44) with Rh₂(OAc)₄ generates a carbene, which cyclizes to form an azomethine ylide (43) .
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Subsequent intramolecular cycloaddition yields the tricyclic core (45) with high stereoselectivity.
Adapting this method could enable the construction of the target’s tetracyclic system by incorporating additional rings through sequential cyclizations.
Stereoselective Dihydroxylation
The vicinal diols at C11 and C12 are introduced via stereospecific oxidation of a preexisting alkene. Asymmetric dihydroxylation using the Sharpless or Jacobsen protocol is ideal for installing the (11S,12S) configuration.
Procedure :
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The alkene intermediate (e.g., hexadec-2-ene) is treated with osmium tetroxide (OsO₄) and a chiral ligand (e.g., (DHQ)₂PHAL) in the presence of N-methylmorpholine N-oxide (NMO).
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This reaction proceeds via a cyclic osmate ester to yield the diol with >90% enantiomeric excess (ee).
In the target molecule, the alkene’s geometry and steric environment dictate the diol’s stereochemistry. Nuclear Overhauser effect (NOE) spectroscopy, as employed in related systems, confirms the spatial arrangement of substituents.
Methyl Group Installation at C15
The C15 methyl group is introduced early in the synthesis to leverage steric effects for downstream stereocontrol. Two methods are prevalent:
Alkylation of a Ketone Intermediate
Chiral Pool Synthesis
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Methyl-bearing chiral precursors, such as 2-deoxy-D-ribose (47) , are elaborated through Wittig olefination and Boord elimination to install the methyl group with defined stereochemistry.
Case Study: Synthesis of a Related 6-Azatetracyclic Diol
A reported synthesis of (1S,2S,13R,15R)-2,10-dihydroxy-15-methyl-6-azatetracyclo[7.7.0.0¹,⁶.0²,¹³]hexadec-9-en-11-one (2) provides insights:
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Cycloaddition : A hydroxylamine derivative undergoes nitrone formation and cycloaddition in xylene at 140°C for 30 hours.
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Oxidation : The resulting alkene is dihydroxylated using OsO₄/NMO.
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Methylation : Methyl iodide (2.30 g, 16.0 mmol) in CH₂Cl₂ alkylates the intermediate at C15.
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Cycloaddition | Xylene, 140°C, 30 h | 60 |
| Dihydroxylation | OsO₄, NMO, acetone/H₂O | 75 |
| Methylation | CH₂Cl₂, MeI, 2 days | 82 |
Analytical Characterization
Critical to confirming the structure and stereochemistry:
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¹H/¹³C NMR : Distinct signals for the methyl group (δH 1.2 ppm, δC 22 ppm) and diol protons (δH 4.0–4.5 ppm).
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NOE Spectroscopy : Cross-peaks between 8-H/11-H and 15-H/12-H validate the relative configurations.
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X-ray Crystallography : Resolves absolute stereochemistry but is limited by crystal habit formation in polycyclic systems .
Q & A
Basic: What experimental design strategies are recommended for optimizing the synthesis of this compound?
Methodological Answer:
Synthesis optimization should employ Design of Experiments (DoE) principles to minimize trial runs while maximizing data robustness. For example:
- Use fractional factorial designs to screen critical variables (e.g., temperature, catalyst loading, solvent polarity) .
- Monitor reaction progress via HPLC or in situ IR spectroscopy to identify intermediates and side products.
- Apply response surface methodology (RSM) to refine conditions for yield and purity.
Key Data:
- Evidence from CRDC subclass RDF2050112 emphasizes reaction fundamentals and reactor design, advocating for controlled parameter variation in multi-step syntheses .
Basic: How can researchers validate the stereochemical configuration of the diol groups (11,12-diol) in this compound?
Methodological Answer:
Combine X-ray crystallography with NMR spectroscopy :
- Single-crystal X-ray studies (e.g., as in ) resolve absolute configuration via anisotropic displacement parameters .
- Use NOESY/ROESY NMR to confirm spatial proximity of hydroxyl protons to adjacent methyl or cyclohexene groups .
Key Data:
- Bond angle deviations (e.g., O4—C30—O5 = 123.62°) in crystallographic data () help confirm stereoelectronic effects .
Advanced: What computational methods are suitable for modeling the compound’s reactivity in ring-opening or functionalization reactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate activation energies for nucleophilic attacks on the azatetracyclic core (e.g., at C2-ene).
- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways, leveraging software like COMSOL Multiphysics for multi-scale modeling .
- Validate predictions with isotopic labeling experiments (e.g., ²H/¹³C) to trace mechanistic pathways.
Key Data:
- highlights AI-driven simulations for reaction optimization, including real-time adjustments in smart laboratories .
Advanced: How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?
Methodological Answer:
- Cross-validate techniques: Compare NMR-derived coupling constants (e.g., J values for vicinal diols) with X-ray torsion angles (e.g., C11—C12—C13 = 120.96° in ) .
- Use solid-state NMR to reconcile solution-phase vs. crystal-packing discrepancies.
- Re-examine sample purity via LC-MS to rule out polymorphic or hydrate interference.
Key Data:
- In , bond length variations (e.g., C6—C7 = 1.8 Å) highlight structural flexibility that may explain spectral mismatches .
Basic: What analytical techniques are critical for identifying byproducts during synthesis?
Methodological Answer:
- LC-MS/MS : Detect low-abundance byproducts (e.g., oxidation at C15-methyl).
- High-resolution mass spectrometry (HRMS) : Assign exact masses to unexpected adducts (e.g., uses HRMS for isomers) .
- 2D NMR (HSQC, HMBC) : Map connectivity shifts caused by regioisomeric impurities.
Key Data:
- ’s synthesis study emphasizes coupling statistical design with analytical validation to isolate target compounds .
Advanced: What strategies address the compound’s poor solubility in aqueous media for biological assays?
Methodological Answer:
- Co-solvent systems : Optimize DMSO/water ratios using phase diagrams.
- Derivatization : Introduce hydrophilic groups (e.g., PEGylation at hydroxyls) while monitoring stereochemical integrity via CD spectroscopy.
- Nanoparticle encapsulation : Use lipid-based carriers, characterized by dynamic light scattering (DLS) and TEM.
Key Data:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
